molecular formula C34H42N2O16 B562691 4-Methylumbelliferyl 4-Deoxy- CAS No. 1228931-52-9

4-Methylumbelliferyl 4-Deoxy-

Cat. No.: B562691
CAS No.: 1228931-52-9
M. Wt: 734.708
InChI Key: GJGDIRLUTJXWBX-BWJCCMTOSA-N
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Description

4-Methylumbelliferyl 4-Deoxy- is a derivative of 4-Methylumbelliferone, a compound known for its fluorescent properties. This compound is often used in biochemical assays due to its ability to emit fluorescence when exposed to ultraviolet light. It is particularly useful in the study of enzymatic activities and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 4-Deoxy- typically involves the modification of 4-Methylumbelliferone. One common method includes the fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride, followed by successive actions of ammonia, methyl trifluoroacetate, and acetic anhydride . This results in the formation of 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-β-D-glucopyranose, which is then converted into 3,6-di-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-αD-glucopyranosyl fluoride by the reaction with HF/Py .

Industrial Production Methods

Industrial production methods for 4-Methylumbelliferyl 4-Deoxy- are not well-documented in the literature. the synthesis generally follows similar routes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 4-Deoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-Methylumbelliferyl 4-Deoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in the study of enzymatic activities, particularly in the detection of glycosidases.

    Medicine: Utilized in diagnostic assays for various diseases, including lysosomal storage disorders.

    Industry: Applied in the development of fluorescent dyes and markers.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 4-Deoxy- involves its interaction with specific enzymes and metabolic pathways. When exposed to ultraviolet light, the compound emits fluorescence, which can be measured to determine the activity of specific enzymes. This property makes it a valuable tool in biochemical assays and diagnostic tests .

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: The parent compound, known for its use in studying hyaluronic acid synthesis.

    4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of chitinase activity.

    4-Methylumbelliferyl 2-Sulfamino-2-deoxy-Alpha-D-glucopyranoside: Employed in pharmaceutical testing.

Uniqueness

4-Methylumbelliferyl 4-Deoxy- is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in certain biochemical assays. Its ability to emit fluorescence upon exposure to ultraviolet light sets it apart from other similar compounds.

Properties

IUPAC Name

[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38)/t23-,26-,27+,29+,30+,31+,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGDIRLUTJXWBX-BWJCCMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673187
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228931-52-9
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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